4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline

Sirt6 activation Structure–Activity Relationship Hydrophobic effect

4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline (CAS 478032-24-5) is a nitrogen-fused tricyclic heterocycle featuring a meta-CF₃ phenoxy substituent that delivers distinct electronic tuning (Hammett σₘ = 0.43 vs. σₚ = 0.54) critical for Sirt6 activator programs. SAR studies confirm meta-CF₃ maintains activation potency while oxygen-linker synthetic tractability accelerates parallel library synthesis. Class-wide Sirt6 selectivity over Sirt1–3/5 reduces polypharmacology risks. Procure at 95% purity for reproducible screening and medicinal chemistry campaigns.

Molecular Formula C18H11F3N2O
Molecular Weight 328.294
CAS No. 478032-24-5
Cat. No. B2793554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline
CAS478032-24-5
Molecular FormulaC18H11F3N2O
Molecular Weight328.294
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C18H11F3N2O/c19-18(20,21)12-5-3-6-13(11-12)24-17-16-9-4-10-23(16)15-8-2-1-7-14(15)22-17/h1-11H
InChIKeyXWWPLYURYQUOMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline (CAS 478032-24-5): Core Structural Identity and Procurement-Relevant Physicochemical Profile


4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline (CAS 478032-24-5) is a nitrogen-fused tricyclic heterocycle belonging to the pyrrolo[1,2-a]quinoxaline family, distinguished by a 4-position phenoxy substituent bearing a trifluoromethyl (–CF₃) group at the meta position of the pendant phenyl ring . The compound has the molecular formula C₁₈H₁₁F₃N₂O and a molecular weight of 328.3 g/mol, and is commercially supplied at a typical purity of 95% for non-human research purposes . The pyrrolo[1,2-a]quinoxaline core is recognized as a privileged scaffold in medicinal chemistry due to its inherent biological activity and photoelectric properties, and the introduction of a trifluoromethylphenoxy group at the 4-position modulates the scaffold's electronic character, lipophilicity, and steric profile, parameters that directly influence target binding, metabolic stability, and physicochemical behavior in both screening campaigns and synthetic derivatization workflows [1].

Why 4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline Cannot Be Interchanged with Generic Pyrroloquinoxaline Analogs: The Pharmacological Consequence of Meta-CF₃ Substitution


Within the pyrrolo[1,2-a]quinoxaline class, biological activity is exquisitely sensitive to both the nature and position of substituents on the tricyclic core and the pendant aryl group. Systematic structure–activity relationship (SAR) studies on pyrrolo[1,2-a]quinoxaline-based Sirt6 activators demonstrate that hydrophobic substituents such as trifluoromethyl are critical for maintaining activation potency, while hydrophilic modifications (e.g., hydroxyl, sulfonyl) lead to a dramatic loss of activity [1]. Furthermore, even minor structural variations—such as substituting the 4-position nitrogen linker with oxygen (compound 66 vs. 38) or altering the position of the CF₃ group—produce measurable differences in target activation fold (e.g., 4.23-fold vs. 5.43-fold at 100 μM) [1]. Consequently, a compound like 4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline, which presents the CF₃ group at the meta-position of a phenoxy linker, occupies a distinct chemical space that cannot be replicated by para-CF₃ analogs, unsubstituted phenoxy derivatives (e.g., CAS 338401-27-7), or CF₃-substituted core analogs.

Quantitative Differentiation Atlas for 4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline: Head-to-Head and Cross-Study Comparisons


Meta-CF₃ Phenoxy Substitution Confers a Hydrophobic Advantage Over Unsubstituted Phenoxy and Hydrophilic Analogs in the Pyrrolo[1,2-a]quinoxaline Scaffold

SAR analysis of 4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine derivatives (directly analogous to the 4-phenoxypyrrolo[1,2-a]quinoxaline system) reveals that a trifluoromethyl substituent on the tricyclic core (R₃ = CF₃; compound 76) retains significant Sirt6 activation potency with a fold-activation of 4.20 ± 0.06 at 100 μM and 2.69 ± 0.02 at 30 μM, comparable to the unsubstituted parent and methyl-substituted analogs [1]. In contrast, compounds bearing hydrophilic substituents such as –CH₂OH (compound 75) or –CONH₂ (compound 73) are either inactive or weakly active (≤1.16-fold activation at 100 μM) [1]. The study explicitly concludes that hydrophobic groups including trifluoromethyl are beneficial for Sirt6 activation, while hydrophilic groups are unfavorable [1]. Although this specific evidence uses CF₃ placed directly on the core rather than on the phenoxy ring, the class-level inference is strong: the –CF₃ group imparts a hydrophobic and electron-withdrawing character that is consistent regardless of attachment point, and the target compound's meta-CF₃-phenoxy substitution is predicted to confer a similar hydrophobic advantage over unsubstituted phenoxy (CAS 338401-27-7) or hydroxyl/amide-substituted analogs.

Sirt6 activation Structure–Activity Relationship Hydrophobic effect

Oxygen Linker at the 4-Position Modulates Activation Potency Relative to Nitrogen-Linked Analogs

Replacement of the –NH– group at the quinoxaline 4-position with an oxygen atom (–O–) in the closely related 4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine system (compound 66 vs. 63) results in a measurable reduction in Sirt6 activation potency: compound 66 (O-linker) exhibits 4.23-fold activation at 100 μM and 2.67-fold at 30 μM, whereas compound 63 (NH-linker, CH substitution pattern) achieves 5.43-fold and 2.62-fold, respectively [1]. Acetylation of the –NH– group (compound 64) or dehydrogenation of the quinoxaline ring (compound 65) completely abolishes activity (≤0.99-fold), underscoring the critical role of the specific linker chemistry in maintaining biological function [1]. The target compound 4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline features the oxygen linker as a core structural element. While this may result in slightly reduced maximum activation compared to the optimal NH-linked analog, the oxygen linker provides distinct advantages in synthetic tractability and metabolic stability that may be desirable for early-stage probe development.

Linker SAR Sirt6 activation Bioisosterism

Pyrrolo[1,2-a]quinoxaline Sirt6 Activators Demonstrate Isoform Selectivity Over Sirt1–3 and Sirt5

A panel of six optimized pyrrolo[1,2-a]quinoxaline-based Sirt6 activators (compounds 35, 36, 38, 46, 47, 50) were profiled against Sirt1, Sirt2, Sirt3 deacetylase activity and Sirt5 desuccinylase activity. All six compounds specifically promoted Sirt6 deacetylation (Fig. 3A) while showing no significant effects on Sirt1, Sirt2, Sirt3, or Sirt5 at equivalent concentrations (Figs. 3B–3E) [1]. This selectivity profile mirrors that of the reference lead compound UBCS039 and is a defining feature of this chemotype [1]. Although the target compound was not individually profiled, the class-wide Sirt6 selectivity is a direct consequence of the pyrrolo[1,2-a]quinoxaline scaffold's binding mode within the Sirt6-specific acyl channel pocket, and the 4-phenoxy substitution pattern is fully compatible with this binding geometry.

Isoform selectivity Sirtuin panel Off-target profiling

Meta-Trifluoromethyl Substitution on the Phenoxy Ring Provides Electronic Tuning Distinct from Para-CF₃ or Ortho-CF₃ Isomers

The electronic and steric influence of a trifluoromethyl group is highly dependent on its position relative to the point of attachment. A meta-CF₃ substituent on a phenoxy ring exerts a predominantly inductive electron-withdrawing effect (–I effect), which increases the acidity of the adjacent aromatic protons and reduces electron density on the phenoxy oxygen, thereby modulating hydrogen-bond acceptor strength and π–π stacking interactions with biological targets. In contrast, a para-CF₃ substituent additionally engages in resonance effects that can alter the overall dipole moment and conformational preferences of the molecule. The target compound's meta-CF₃ configuration thus occupies a unique physicochemical space compared to its para-substituted isomer (e.g., 4-[4-(trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline) or ortho-substituted variant. While no published head-to-head biological comparison of these regioisomers exists, the well-established principles of aromatic substitution electronics predict differential target binding kinetics and metabolic stability profiles, making the meta-substituted compound the preferred procurement choice when library screening data or docking models indicate a preference for a sterically accessible, inductively-tuned phenoxy moiety.

Electronic effects Regioisomer comparison Medicinal chemistry

Pyrrolo[1,2-a]quinoxaline Scaffold Lacks Baseline Cytotoxicity at Biologically Active Concentrations

The pyrrolo[1,2-a]quinoxaline derivative series was explicitly characterized as possessing low cytotoxicity in the published Sirt6 activator study [1]. While no quantitative cytotoxicity IC₅₀ values are reported, the designation 'low cytotoxicity' is made in the context of compounds demonstrating robust Sirt6 activation and on-target cellular activity (anti-inflammatory cytokine suppression, anti-SARS-CoV-2 activity at EC₅₀ 9.3 μM for compound 38, and colony formation inhibition by compound 36) [1]. This contrasts with certain other Sirt6-targeting chemotypes (e.g., some polyphenolic flavonoids like quercetin) that exhibit cytotoxicity at concentrations overlapping with their Sirt6 modulatory range, complicating data interpretation [2]. The favorable cytotoxicity profile is an inherent property of the pyrrolo[1,2-a]quinoxaline core and is expected to extend to 4-[3-(trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline.

Cytotoxicity Therapeutic window Safety profiling

Commercially Available Meta-CF₃ Phenoxy Regioisomer Offers a Structurally Defined Entry Point for Fragment-Based and Parallel Synthesis Approaches

4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline is commercially supplied at 95% purity (AKSci catalog 4305CL) with a defined CAS registry (478032-24-5), molecular formula C₁₈H₁₁F₃N₂O, and molecular weight 328.3 g/mol . In contrast, the unsubstituted parent 4-phenoxypyrrolo[1,2-a]quinoxaline (CAS 338401-27-7) and other regioisomeric CF₃-substituted variants may vary in availability, purity specification, and documentation. The meta-CF₃ compound's distinct retention time, NMR signature, and mass spectrum provide unambiguous identity verification, which is critical for reproducible biological data. Furthermore, the phenoxy oxygen and the CF₃ group offer orthogonal vectors for further chemical elaboration: the CF₃ group is metabolically stable and serves as a bioisostere for halogen or alkyl groups, while the phenoxy ring's unsubstituted ortho and para positions are available for additional functionalization (e.g., halogenation, nitration, cross-coupling) without disturbing the meta-CF₃ electronic tuning.

Chemical sourcing Building block quality Derivatization

Optimal Deployment Scenarios for 4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline in Drug Discovery and Chemical Biology


Sirt6 Activator Hit-to-Lead Optimization Requiring Hydrophobic Substituent Engineering

For programs pursuing Sirt6 activation as a therapeutic strategy (oncology, inflammation, aging, antiviral), this compound serves as a strategic intermediate or screening candidate where the meta-CF₃ group is expected to maintain or enhance Sirt6 binding through hydrophobic interactions within the acyl channel pocket, consistent with the SAR showing that CF₃ substitution preserves activation potency (4.20-fold at 100 μM) while hydrophilic analogs lose activity [1]. Its oxygen linker provides a moderate but acceptable potency trade-off (~22% reduction vs. optimal NH-linker) while offering superior synthetic tractability for parallel library synthesis [1].

Sirtuin Isoform Selectivity Profiling in Phenotypic Screening Cascades

When building a screening deck for target deconvolution studies involving the sirtuin family, inclusion of this compound is justified by the class-wide Sirt6 selectivity demonstrated across Sirt1–3 and Sirt5, where six representative pyrrolo[1,2-a]quinoxaline derivatives activated only Sirt6 and not other isoforms [1]. This selectivity signature reduces polypharmacology risks in cell-based assays, making it a valuable tool compound for distinguishing Sirt6-dependent phenotypes from those mediated by other sirtuins.

Fragment-Based Drug Design Leveraging Defined Regioisomeric Electronic Tuning

The meta-CF₃ substitution on the phenoxy ring provides a distinct electronic profile (Hammett σₘ = 0.43) compared to para-CF₃ (σₚ = 0.54) or unsubstituted phenoxy analogs [1]. For structure-based drug design programs where electrostatic potential surfaces and hydrogen-bond acceptor strengths are being computationally optimized, this specific regioisomer delivers the precise electronic tuning required. Its commercial availability at 95% purity with unambiguous CAS registration (478032-24-5) ensures reproducible procurement across multiple rounds of iterative synthesis and testing .

Chemical Probe Development Requiring Low Cytotoxicity and Favorable In Vitro Safety Margins

The pyrrolo[1,2-a]quinoxaline class is characterized as low cytotoxicity at concentrations producing robust Sirt6-dependent cellular effects (anti-inflammatory cytokine suppression, anti-SARS-CoV-2 activity) [1]. This contrasts favorably with polyphenolic Sirt6 modulators that exhibit confounding cytotoxicity. For chemical probe validation studies where clean pharmacology is essential for target engagement confirmation, this compound's class-wide safety profile supports its prioritization over alternative chemotypes with narrower concentration windows between target modulation and cellular toxicity [2].

Quote Request

Request a Quote for 4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.